2-amino-N-methylbenzenesulfonamide
Overview
Description
DPC 961 is a chemical compound that has been developed as a reverse transcriptase inhibitor, primarily for the treatment of HIV infections . It is classified under the Biopharmaceutics Classification System as a compound with high permeability but low aqueous solubility . This compound has been studied extensively for its potential in antiviral therapies.
Mechanism of Action
Target of Action
2-Amino-N-methylbenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known for their antimicrobial activities . They have been found to exhibit significant antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . Therefore, the primary targets of this compound are likely to be bacterial cells, particularly these species.
Mode of Action
Sulfonamides, in general, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and reproduction.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria. By inhibiting the enzyme dihydropteroate synthase, this compound disrupts the production of folic acid, a crucial component for bacterial DNA synthesis and cell division . The downstream effect of this disruption is the inhibition of bacterial growth and reproduction.
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and reproduction. By disrupting the synthesis of folic acid, an essential component for bacterial DNA synthesis and cell division, this compound effectively inhibits the growth and reproduction of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DPC 961 involves several steps:
Condensation: The process begins with the condensation of 2’-amino-5’-chloro-2,2,2-trifluoroacetophenone with trimethylsilyl isocyanate in the presence of dimethylaminopyridine. This reaction forms a quinazoline derivative.
Desilylation: The quinazoline derivative is then desilylated using tetrabutylammonium fluoride.
Dehydration: The tertiary alcohol in the quinazoline derivative is dehydrated using molecular sieves in refluxing toluene, forming an imine.
Addition: Lithium cyclopropylacetylide is added to the imine in the presence of boron trifluoride etherate, yielding a racemic adduct.
Isolation: The desired enantiomer is isolated using chiral high-performance liquid chromatography.
Industrial Production Methods
In industrial settings, the production of DPC 961 involves crystallization from toluene/heptane, followed by recrystallization from methanol. The compound exists in multiple solvated forms, with the anhydrous form being the most stable .
Chemical Reactions Analysis
Types of Reactions
DPC 961 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions, such as those involving lithium aluminum hydride, can convert DPC 961 into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products
Scientific Research Applications
DPC 961 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying reverse transcriptase inhibitors and their mechanisms.
Biology: The compound is used in research to understand the biological pathways involved in HIV replication.
Medicine: DPC 961 is being investigated for its potential as an antiviral drug, particularly in the treatment of HIV infections.
Industry: The compound’s unique properties make it useful in the development of pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
DPC 083: Another reverse transcriptase inhibitor with similar properties.
Efavirenz: A well-known reverse transcriptase inhibitor used in HIV treatment.
Nevirapine: Another compound in the same class, used for similar therapeutic purposes.
Uniqueness
DPC 961 is unique due to its high permeability and low aqueous solubility, which affect its bioavailability and dissolution behavior. Its ability to exist in multiple solvated forms also distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-amino-N-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEZSHJJNNLTQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360623 | |
Record name | 2-amino-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16288-77-0 | |
Record name | 2-amino-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-methylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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